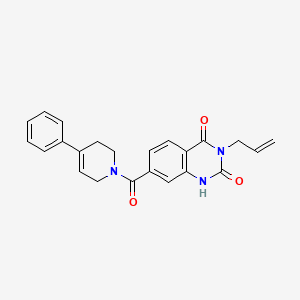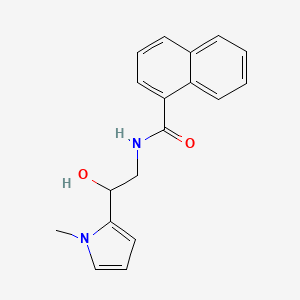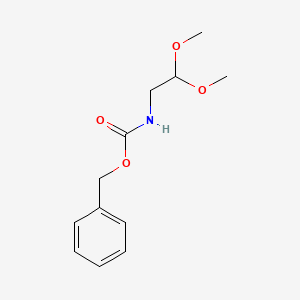
1-(2-(4-Trifluormethoxyphenoxy)acetyl)-4-(2-chlorphenyl)semicarbazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide is a complex organic compound characterized by the presence of trifluoromethoxy, phenoxy, acetyl, chlorophenyl, and semicarbazide functional groups
Wissenschaftliche Forschungsanwendungen
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Vorbereitungsmethoden
The synthesis of 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of 4-Trifluoromethoxyphenol: This can be achieved through the trifluoromethylation of phenol using trifluoromethyl iodide and a suitable base.
Preparation of 4-Trifluoromethoxyphenoxyacetic Acid: The 4-trifluoromethoxyphenol is then reacted with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid.
Acetylation: The phenoxyacetic acid is acetylated using acetic anhydride to form the acetyl derivative.
Formation of Semicarbazide Derivative: The acetyl derivative is then reacted with 2-chlorophenyl isocyanate to form the final semicarbazide compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Hydrolysis: The semicarbazide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Wirkmechanismus
The mechanism of action of 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The semicarbazide moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide can be compared with similar compounds, such as:
1-(2-(4-Methoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide: This compound lacks the trifluoromethoxy group, which may result in different lipophilicity and biological activity.
1-(2-(4-Trifluoromethylphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide: The presence of a trifluoromethyl group instead of a trifluoromethoxy group can affect the compound’s reactivity and stability.
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-bromophenyl)semicarbazide: Substitution of the chlorine atom with bromine may lead to changes in the compound’s chemical and biological properties.
The unique combination of functional groups in 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2-chlorophenyl)semicarbazide contributes to its distinct chemical and biological characteristics, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O4/c17-12-3-1-2-4-13(12)21-15(25)23-22-14(24)9-26-10-5-7-11(8-6-10)27-16(18,19)20/h1-8H,9H2,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYHWINAQOAXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NNC(=O)COC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11Z)-N-(3-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2452697.png)

![3-methyl-2-oxo-N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2452700.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B2452701.png)





![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2452713.png)



